molecular formula C17H17N3O2S B2997360 3-({[1-(phenoxyacetyl)-4,5-dihydro-1H-imidazol-2-yl]thio}methyl)pyridine CAS No. 851807-79-9

3-({[1-(phenoxyacetyl)-4,5-dihydro-1H-imidazol-2-yl]thio}methyl)pyridine

Cat. No. B2997360
CAS RN: 851807-79-9
M. Wt: 327.4
InChI Key: SXMUXVLCJBINFY-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Pyridine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions .


Synthesis Analysis

The synthesis of imidazole and pyridine derivatives involves various chemical reactions. For instance, a series of 2,4,6-trisubstituted pyrimidines can be synthesized by reacting chalcone with guanidine hydrochloride .


Molecular Structure Analysis

The molecular structure of imidazole and pyridine derivatives is complex and diverse. For example, imidazole has two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole and pyridine derivatives participate in a variety of chemical reactions. For instance, Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Pyridine is also a colorless compound and is soluble in water .

Scientific Research Applications

Chemical Synthesis and Derivatives

3-({[1-(phenoxyacetyl)-4,5-dihydro-1H-imidazol-2-yl]thio}methyl)pyridine and its derivatives play a significant role in the synthesis of complex compounds. For instance, the synthesis and cyclization of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides involve reactions with various heterocyclic compounds to form new structures, showcasing the versatility of pyridine-based derivatives in chemical synthesis. This process contributes to the exploration of novel compounds with potential applications in various fields of chemistry and pharmacology (Chigorina et al., 2019).

Antimicrobial and Antioxidant Properties

New functionalized pyridine linked thiazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties. The synthetic strategy involves the reaction of precursor compounds with various halogenated carbonyl compounds, leading to the synthesis of pyridine-thiazole compounds with significant activity against various cancer cell lines and promising antioxidant properties (Alqahtani & Bayazeed, 2020).

Cytoprotective and Antisecretory Activities

Substituted imidazo[1,2-a]pyridines, structurally similar to 3-({[1-(phenoxyacetyl)-4,5-dihydro-1H-imidazol-2-yl]thio}methyl)pyridine, have been investigated for their gastric antisecretory and cytoprotective properties. These compounds are potential antiulcer agents, with studies focusing on their pharmacodynamics and metabolism, as well as their structure-activity relationships, to understand their mechanism of action and optimize their therapeutic potential (Kaminski et al., 1987).

Acetylcholinesterase Inhibition

Compounds synthesized from imidazo[1,2-a]pyridine derivatives have been evaluated for their potential as acetylcholinesterase inhibitors, which is crucial for developing treatments for neurological disorders such as Alzheimer's disease. The synthesis of these compounds involves various chemical reactions and their evaluation against acetylcholinesterase, demonstrating their potential therapeutic applications (Sundberg et al., 1993).

Mechanism of Action

The mechanism of action of imidazole and pyridine derivatives is diverse and depends on their specific structures and the biological systems they interact with. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The development of new imidazole and pyridine derivatives with improved properties and activities is an active area of research. These compounds have potential applications in various fields, including medicine and agriculture .

properties

IUPAC Name

2-phenoxy-1-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c21-16(12-22-15-6-2-1-3-7-15)20-10-9-19-17(20)23-13-14-5-4-8-18-11-14/h1-8,11H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMUXVLCJBINFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[1-(phenoxyacetyl)-4,5-dihydro-1H-imidazol-2-yl]thio}methyl)pyridine

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